molecular formula C9H4N2O2S B1321256 2-Nitro-benzo[B]thiophene-3-carbonitrile CAS No. 612505-78-9

2-Nitro-benzo[B]thiophene-3-carbonitrile

Cat. No.: B1321256
CAS No.: 612505-78-9
M. Wt: 204.21 g/mol
InChI Key: TXCYUAKLWWCFEH-UHFFFAOYSA-N
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Description

2-Nitro-benzo[B]thiophene-3-carbonitrile is a heterocyclic compound containing a thiophene ring fused with a benzene ring, a nitro group at the second position, and a nitrile group at the third position

Biochemical Analysis

Biochemical Properties

2-Nitro-benzo[B]thiophene-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as CYP1A2 and CYP2C19, acting as an inhibitor . These interactions suggest that this compound can modulate the activity of these enzymes, potentially affecting metabolic processes and drug metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s nitro and carbonitrile groups are key to its binding affinity and specificity . These interactions can result in enzyme inhibition, altering metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Its interactions with enzymes such as CYP1A2 and CYP2C19 play a crucial role in its metabolic processing and subsequent effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-benzo[B]thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base can lead to the formation of the desired compound. Another method involves the use of microwave-assisted synthesis, which can enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-benzo[B]thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitrile group can be hydrolyzed to a carboxylic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-benzo[B]thiophene-3-carbonitrile.

    Reduction: Formation of 2-nitro-benzo[B]thiophene-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-benzo[B]thiophene-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-benzo[B]thiophene-3-carboxylic acid
  • 2-Amino-benzo[B]thiophene-3-carbonitrile
  • 2-Cyano-benzo[B]thiophene

Uniqueness

2-Nitro-benzo[B]thiophene-3-carbonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

2-nitro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2S/c10-5-7-6-3-1-2-4-8(6)14-9(7)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYUAKLWWCFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610709
Record name 2-Nitro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612505-78-9
Record name 2-Nitro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 3-bromo-2-nitro-benzo[b]thiophene (33.0 g, 127.4 mmol), copper cyanide (17.1 g, 191.1 mmol) in DMF (150 mL), heat to 120° C. for three hours. The reaction cool to RT, pour on ice, then filter. The filter cake wash with dichloromethane. The organic layer separate and dry over MgSO4, evaporation to give a DMF solution. Add water (400 mL) and the yellow solid precipitate out. After filtration, obtain a brownish solid (23.5 g, 90%). Mass spectrum (m/e): 205 (M+1); 1HNMR (300 MHz, DMSO-d6) δ: 7.78(m, 2H), 8.04(d, 1H), 8.29(d, 1H). 3CNMR(75 MHz, DMSO-d6) δ ppm: 105.9, 112.1, 125.0, 125.2, 128.8, 131.2, 135.9, 137.8, 158.0.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

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